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Compound of Interest

Compound Name:
2-Benzyloxy-5-

chlorophenylboronic acid

Cat. No.: B150926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Benzyloxy-5-chlorophenylboronic acid is a versatile synthetic intermediate widely

employed in organic synthesis and medicinal chemistry.[1] Its utility stems from the presence of

a boronic acid moiety, which readily participates in palladium-catalyzed cross-coupling

reactions, most notably the Suzuki-Miyaura reaction. This allows for the facile construction of

carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[1]

The benzyloxy and chloro substituents on the phenyl ring provide handles for further

functionalization and influence the electronic properties of the molecule, making it a valuable

building block in the development of pharmaceuticals and advanced materials.[1]

This document provides detailed protocols for the synthesis of 2-Benzyloxy-5-
chlorophenylboronic acid and its application in Suzuki-Miyaura cross-coupling reactions.

Additionally, it explores its potential application in the development of enzyme inhibitors,

specifically targeting Monoamine Oxidase B (MAO-B), an enzyme implicated in

neurodegenerative diseases.
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Property Value Reference

CAS Number 612832-83-4 [1]

Molecular Formula C₁₃H₁₂BClO₃ [1]

Molecular Weight 262.50 g/mol [1]

Appearance
White to off-white crystalline

powder

Melting Point 110 °C (lit.)

Purity 95 - 105% (Assay by titration)

Storage Store at room temperature

Experimental Protocols
Protocol 1: Synthesis of 2-Benzyloxy-5-
chlorophenylboronic acid
This protocol outlines a common method for the synthesis of 2-Benzyloxy-5-
chlorophenylboronic acid from the corresponding aryl halide.
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Reaction Setup

Borylation

Work-up and Purification

1-Benzyloxy-4-chloro-2-iodobenzene in Ether/THF

Cool to 0°C to -10°C

Add n-Butyllithium (1.6 M in hexanes)
dropwise under N₂

Stir at -7°C for 1 hour

Add Triethyl borate dropwise under N₂

Warm to room temperature
and stir overnight

Quench with 2N HCl

Stir vigorously for 1 hour

Extract with Ethyl Acetate

Dry over MgSO₄

Evaporate solvent

Purify by column chromatography
(Ether/Isohexane)

2-Benzyloxy-5-chlorophenylboronic acid

Click to download full resolution via product page

Caption: A schematic workflow for the synthesis of 2-Benzyloxy-5-chlorophenylboronic acid.
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Materials:

1-Benzyloxy-4-chloro-2-iodobenzene

n-Butyllithium (n-BuLi), 1.6 M solution in hexanes

Triethyl borate

Anhydrous diethyl ether

Anhydrous tetrahydrofuran (THF)

2N Hydrochloric acid (HCl)

Ethyl acetate

Magnesium sulfate (MgSO₄), anhydrous

Silica gel for column chromatography

Ether/Isohexane mixture (e.g., 50:50)

Procedure:

Dissolve 1-Benzyloxy-4-chloro-2-iodobenzene (1.0 eq) in a mixture of anhydrous diethyl

ether and THF (e.g., 100:30 v/v) in a flame-dried, three-necked flask equipped with a

magnetic stirrer, a thermometer, and a nitrogen inlet.

Cool the solution to between 0 °C and -10 °C using an ice-salt bath.

Under a nitrogen atmosphere, slowly add n-butyllithium (1.1 eq) dropwise over 15 minutes,

maintaining the internal temperature below -5 °C.

After the addition is complete, warm the reaction mixture to -7 °C and stir for 1 hour.

While maintaining the nitrogen atmosphere, add triethyl borate (2.0 eq) dropwise.

Remove the cooling bath and allow the reaction mixture to warm to room temperature and

stir overnight.
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Quench the reaction by the slow addition of 2N HCl (sufficient volume to neutralize the

mixture).

Stir the mixture vigorously for 1 hour at room temperature.

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

Combine the organic layers and dry over anhydrous magnesium sulfate.

Filter and evaporate the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using an ether/isohexane

mixture as the eluent to yield 2-Benzyloxy-5-chlorophenylboronic acid.

Quantitative Data:

Starting Material Product Yield

1-Benzyloxy-4-chloro-2-

iodobenzene

2-Benzyloxy-5-

chlorophenylboronic acid
~74%

Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-
Benzyloxy-5-chlorophenylboronic acid with an Aryl
Bromide
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura

coupling reaction to form a biaryl compound.

General Workflow for Suzuki-Miyaura Coupling
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Aryl Bromide (1.0 eq)
2-Benzyloxy-5-chlorophenylboronic acid (1.2 eq)

Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
Base (e.g., K₂CO₃, 2.0 eq)

Evacuate and backfill with N₂ or Ar

Degassed Solvent
(e.g., Toluene/H₂O or Dioxane/H₂O)

Heat to 80-100 °C
Stir for 12-24 hours

Cool to RT
Dilute with organic solvent
Wash with water and brine

Dry over Na₂SO₄

Filter and concentrate
Purify by column chromatography

Biaryl Product

Click to download full resolution via product page

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

Aryl bromide (or other aryl halide/triflate)

2-Benzyloxy-5-chlorophenylboronic acid
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Pd(OAc)₂

with a phosphine ligand)

Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium

phosphate (K₃PO₄))

Degassed solvent system (e.g., Toluene/Water, 1,4-Dioxane/Water)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Organic solvent for extraction (e.g., Ethyl acetate)

Brine (saturated aqueous NaCl solution)

Silica gel for column chromatography

Procedure:

To an oven-dried flask, add the aryl bromide (1.0 eq), 2-Benzyloxy-5-chlorophenylboronic
acid (1.1-1.5 eq), palladium catalyst (e.g., 3-5 mol%), and base (2.0-3.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe.

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to

overnight.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory

funnel.

Wash the organic layer successively with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield the pure biaryl product.

Representative Reaction Conditions for Suzuki-Miyaura Coupling:

Aryl Halide
Partner

Catalyst /
Ligand

Base Solvent
Temperatur
e (°C)

Expected
Yield

4-

Bromotoluen

e

Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90
Good to

Excellent

1-Bromo-4-

nitrobenzene

Pd(OAc)₂ /

SPhos
K₃PO₄

1,4-

Dioxane/H₂O
100

Good to

Excellent

2-

Bromopyridin

e

Pd₂(dba)₃ /

XPhos
Cs₂CO₃ THF/H₂O 80

Moderate to

Good

4-

Chloroanisole

Pd(OAc)₂ /

Buchwald

Ligand

K₃PO₄ t-BuOH/H₂O 100
Moderate to

Good

Note: Yields are illustrative and depend on the specific substrates and precise reaction

conditions. Optimization may be required.

Application in Medicinal Chemistry: Targeting
Monoamine Oxidase B (MAO-B)
Derivatives synthesized from 2-Benzyloxy-5-chlorophenylboronic acid are of interest in drug

discovery, particularly in the development of enzyme inhibitors. One such target is Monoamine

Oxidase B (MAO-B), a mitochondrial enzyme that plays a crucial role in the metabolism of

monoamine neurotransmitters, including dopamine.[2][3]

Elevated MAO-B activity is associated with several neurodegenerative disorders, such as

Parkinson's disease and Alzheimer's disease.[4][5][6] The oxidative deamination of dopamine
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by MAO-B produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that

contributes to oxidative stress and neuronal cell death.[7] Therefore, inhibitors of MAO-B can

increase dopamine levels in the brain and may also exhibit neuroprotective effects by reducing

oxidative stress.[2][6]

The biaryl structures accessible through Suzuki-Miyaura coupling of 2-Benzyloxy-5-
chlorophenylboronic acid can serve as scaffolds for the design of novel MAO-B inhibitors.

The benzyloxy group, in particular, is a feature found in some known MAO-B inhibitors.

Signaling Pathway Implicated in MAO-B Regulation and Neurodegeneration
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Caption: The role of MAO-B in neurodegeneration and the point of intervention for MAO-B

inhibitors.[8][9][10]

This pathway illustrates how external signals can lead to the expression of the MAO-B enzyme.

[9][10] In the context of neurodegenerative diseases, the overactivity of MAO-B leads to

increased oxidative stress through the breakdown of dopamine, ultimately causing neuronal

damage.[7] MAO-B inhibitors, potentially synthesized using 2-Benzyloxy-5-
chlorophenylboronic acid as a starting material, can block this enzymatic activity, thereby

protecting neurons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for 2-Benzyloxy-5-
chlorophenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150926#reaction-conditions-for-2-benzyloxy-5-
chlorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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